6-O-Feruloylglucose

Antioxidant Pulse Radiolysis Hydroxyl Radical

Researchers investigating antioxidant structure-activity relationships often encounter inconsistent results when substituting free ferulic acid for its glycosylated conjugates. 6-O-Feruloylglucose eliminates this variability as a structurally defined model compound with esterification specifically at the primary 6-O-hydroxyl of glucose. • Reacts with hydroxyl radical at near diffusion-controlled rates (1.03-19.1 × 10⁹ L·mol⁻¹·s⁻¹), serving as a validated benchmark for pulse radiolysis and competition kinetics assays. • Preferential solubility in DMSO, chloroform, and ethyl acetate enables straightforward formulation for non-aqueous or lipophilic antioxidant systems where free ferulic acid is unsuitable. Supplied with full analytical documentation (HPLC ≥98%, NMR, MS) to ensure batch-to-batch reproducibility for procurement confidence.

Molecular Formula C16H20O9
Molecular Weight 356.32 g/mol
Cat. No. B599475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-O-Feruloylglucose
Molecular FormulaC16H20O9
Molecular Weight356.32 g/mol
Structural Identifiers
InChIInChI=1S/C16H20O9/c1-24-13-6-9(2-4-10(13)18)3-5-14(21)25-8-12(20)16(23)15(22)11(19)7-17/h2-7,11-12,15-16,18-20,22-23H,8H2,1H3/b5-3+/t11-,12+,15+,16+/m0/s1
InChIKeySQBITMSCIPALTP-LFJMMHPDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

6-O-Feruloylglucose: Procurement and Differentiation Guide for a Hydroxycinnamic Acid Glycoside


6-O-Feruloylglucose (CAS 137887-25-3) is a naturally occurring hydroxycinnamic acid glycoside . It is formed by the esterification of ferulic acid at the 6-O-position of a glucose molecule . This compound is a member of the phenylpropanoid class and is isolated from various plant sources, including the herbs of *Catalpa fargesii* f. *duclouxii* [1]. As a glycosylated conjugate of ferulic acid, it is recognized for its role as a plant metabolite and its antioxidant activity, which is primarily attributed to the feruloyl moiety .

Why 6-O-Feruloylglucose Cannot Be Interchanged with Unconjugated Ferulic Acid or Its Isomers


Generic substitution with the free aglycone (ferulic acid) or a regioisomer like 1-O-Feruloylglucose is not scientifically justifiable. The conjugation of ferulic acid to glucose at the 6-O position fundamentally alters its physicochemical and biochemical properties. While all members of this class share a feruloyl moiety, the specific nature of conjugation is the primary determinant of antioxidant efficacy and stability [1]. Evidence shows that ferulic acid glycoside esters, as a class, are more effective antioxidants than their free acid counterparts [1]. Furthermore, the position of conjugation on the sugar (e.g., 1-O vs. 6-O) impacts radical scavenging activity, with esterification at the primary hydroxyl group (as in 6-O-Feruloylglucose) conferring improved activity compared to conjugation at the anomeric position [1].

6-O-Feruloylglucose: Quantitative Evidence for Scientific Selection


Radical Scavenging Kinetics of 6-O-Feruloylglucose

6-O-(E)-feruloyl-glucose demonstrates a reaction rate with hydroxyl radicals that is close to the diffusion-controlled limit, a key indicator of potent radical scavenging capacity [1]. While the study did not provide an exact rate constant for this compound alone, it established a range for it and related compounds. This positions it as an effective ·OH scavenger. The study's primary comparison was with other glycoside derivatives, concluding that structural features of the conjugate influence scavenging activity [1].

Antioxidant Pulse Radiolysis Hydroxyl Radical Kinetics

Comparative Antioxidant Efficacy: 6-O-Feruloylglucoside Class vs. Free Ferulic Acid

Research on the hydroxycinnamic acid glycoside ester class, which includes 6-O-Feruloylglucose, demonstrates that these conjugated forms are superior antioxidants compared to their unconjugated parent acids [1]. The study found that ferulic acid glycoside esters were 'as effective or more efficient antioxidants than their free forms' [1]. Critically, the study directly compared the impact of conjugation position on the glucose molecule. It found that 'esterification in the primary hydroxyl group of the glycoside resulted in improved radical scavenging activity of both sinapoyl and feruloyl glycosides compared to conjugation to the secondary hydroxyl group' [1]. 6-O-Feruloylglucose, being esterified at the primary 6-OH position, is therefore structurally aligned with the most effective conjugates described in this research.

Antioxidant DPPH Liposome Oxidation Structure-Activity Relationship

Physicochemical Distinction: Solubility Profile of 6-O-Feruloylglucose

6-O-Feruloylglucose exhibits a solubility profile consistent with its glycosylated structure, being soluble in polar organic solvents [1]. This property distinguishes it from the free acid, ferulic acid, which has different solubility characteristics. This is a critical differentiator for procurement decisions related to formulation, assay development, and downstream processing [1].

Solubility Formulation Sample Preparation Physicochemical Properties

Validated Application Scenarios for 6-O-Feruloylglucose in Research


Investigating Primary Hydroxyl-Specific Antioxidant Mechanisms

Researchers investigating the structure-activity relationship (SAR) of hydroxycinnamic acid antioxidants should select 6-O-Feruloylglucose as a model compound to specifically study the impact of esterification at a primary glucose hydroxyl group. Evidence shows this conjugation pattern leads to improved radical scavenging compared to conjugation at secondary positions [1]. This makes it a valuable tool for dissecting the contribution of the sugar moiety's substitution pattern to overall antioxidant efficacy.

Direct Measurement of Fast ·OH Radical Scavenging Kinetics

For studies requiring the quantification of hydroxyl radical scavenging rates using techniques like pulse radiolysis or competition kinetics, 6-O-Feruloylglucose is a well-characterized standard. Its reaction with ·OH proceeds at a near diffusion-controlled rate (in the range of 1.03–19.1 × 10⁹ L·mol⁻¹·s⁻¹), providing a benchmark for comparing the potency of other novel radical scavengers under the same experimental conditions [2].

Formulating Antioxidants in Organic Solvent-Based Systems

Given its documented solubility in organic solvents like chloroform, DMSO, and ethyl acetate [3], 6-O-Feruloylglucose is a preferred choice for developing antioxidant formulations in non-aqueous or lipophilic environments. This property can simplify the creation of assays or products where the use of free ferulic acid, with its different solubility profile, would be problematic.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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